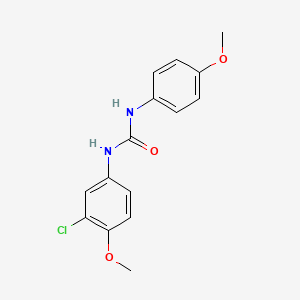
2-(4-ethylphenyl)-N-(2-furylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-ethylphenyl)-N-(2-furylmethyl)acetamide, also known as EFMA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. EFMA is a derivative of acetamide and is synthesized through specific methods.
Wissenschaftliche Forschungsanwendungen
2-(4-ethylphenyl)-N-(2-furylmethyl)acetamide has been investigated for its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, 2-(4-ethylphenyl)-N-(2-furylmethyl)acetamide has been studied for its antitumor, anti-inflammatory, and analgesic properties. In pharmacology, 2-(4-ethylphenyl)-N-(2-furylmethyl)acetamide has been investigated for its effects on the central nervous system, cardiovascular system, and immune system. In materials science, 2-(4-ethylphenyl)-N-(2-furylmethyl)acetamide has been studied for its potential use as a corrosion inhibitor and as a precursor for the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 2-(4-ethylphenyl)-N-(2-furylmethyl)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways and the interaction with specific receptors. In medicinal chemistry, 2-(4-ethylphenyl)-N-(2-furylmethyl)acetamide has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In pharmacology, 2-(4-ethylphenyl)-N-(2-furylmethyl)acetamide has been shown to affect the release of neurotransmitters and to modulate the activity of ion channels. In materials science, 2-(4-ethylphenyl)-N-(2-furylmethyl)acetamide has been reported to inhibit the corrosion of metals by forming a protective layer on their surface.
Biochemical and Physiological Effects:
2-(4-ethylphenyl)-N-(2-furylmethyl)acetamide has been reported to have various biochemical and physiological effects, depending on the concentration and route of administration. In medicinal chemistry, 2-(4-ethylphenyl)-N-(2-furylmethyl)acetamide has been shown to decrease the expression of pro-inflammatory cytokines and to increase the activity of antioxidant enzymes. In pharmacology, 2-(4-ethylphenyl)-N-(2-furylmethyl)acetamide has been reported to affect the levels of various neurotransmitters, such as dopamine, serotonin, and norepinephrine, and to modulate the activity of ion channels. In materials science, 2-(4-ethylphenyl)-N-(2-furylmethyl)acetamide has been reported to inhibit the corrosion of metals by forming a stable complex with metal ions.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-ethylphenyl)-N-(2-furylmethyl)acetamide has several advantages for lab experiments, including its relative ease of synthesis, low toxicity, and diverse range of applications. However, 2-(4-ethylphenyl)-N-(2-furylmethyl)acetamide also has some limitations, including its limited solubility in water and some organic solvents, and its potential instability under certain conditions.
Zukünftige Richtungen
There are several future directions for research on 2-(4-ethylphenyl)-N-(2-furylmethyl)acetamide, including the investigation of its potential applications in drug discovery, the optimization of its synthesis method, and the exploration of its mechanisms of action. In drug discovery, 2-(4-ethylphenyl)-N-(2-furylmethyl)acetamide could be further investigated for its potential as an anticancer agent, as well as for its effects on other diseases, such as Alzheimer's and Parkinson's. In synthesis, the development of new methods for the preparation of 2-(4-ethylphenyl)-N-(2-furylmethyl)acetamide could lead to more efficient and cost-effective production. In mechanism of action, further studies on the interaction of 2-(4-ethylphenyl)-N-(2-furylmethyl)acetamide with specific receptors and signaling pathways could provide insights into its potential therapeutic applications.
Conclusion:
In conclusion, 2-(4-ethylphenyl)-N-(2-furylmethyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. Its synthesis method is reliable, and it has been investigated for its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research on 2-(4-ethylphenyl)-N-(2-furylmethyl)acetamide could lead to the development of new drugs and materials, as well as a better understanding of its mechanisms of action.
Synthesemethoden
2-(4-ethylphenyl)-N-(2-furylmethyl)acetamide is synthesized through a multistep process that involves the reaction of 4-ethylphenylacetic acid with furfural, followed by reduction of the resulting intermediate, and the final reaction with acetic anhydride. This synthesis method has been reported in various research articles and is considered reliable.
Eigenschaften
IUPAC Name |
2-(4-ethylphenyl)-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-2-12-5-7-13(8-6-12)10-15(17)16-11-14-4-3-9-18-14/h3-9H,2,10-11H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUAJGGOZQUCHNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(5-chloro-3-methyl-2-phenyl-1H-indol-7-yl)methyl]-2-(1H-pyrazol-1-yl)propanamide](/img/structure/B5316402.png)
![N-(5-{[(2-hydroxycyclohexyl)(methyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5316411.png)
![3-amino-N-[(3-ethylisoxazol-5-yl)methyl]-N-methyl-1H-1,2,4-triazole-5-carboxamide](/img/structure/B5316412.png)
![6-isopropyl-3-{[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B5316420.png)
![3-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol](/img/structure/B5316422.png)

![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-5-(4-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5316447.png)
![2-[2,5-dimethyl-3-(2-nitrovinyl)-1H-pyrrol-1-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B5316456.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5316457.png)
![methyl 2-[(2-methoxybenzoyl)amino]-3-(3-nitrophenyl)acrylate](/img/structure/B5316463.png)
![N-{4-[N-(5-bromo-2-furoyl)ethanehydrazonoyl]phenyl}-2-methylbenzamide](/img/structure/B5316464.png)

![5-({2,5-dimethyl-1-[4-(4-morpholinyl)-3-nitrophenyl]-1H-pyrrol-3-yl}methylene)-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5316476.png)
